4-(4-Phenoxyphenyl)-2-phenylquinazoline - 313259-31-3

4-(4-Phenoxyphenyl)-2-phenylquinazoline

Catalog Number: EVT-1356522
CAS Number: 313259-31-3
Molecular Formula: C26H18N2O
Molecular Weight: 374.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For example, the synthesis of 4-methylsulfanyl-2-phenylquinazoline was achieved through a multistep process starting from anthranilic acid []. Another study reported synthesizing 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones through a series of reactions involving the condensation of substituted benzaldehydes with 3-amino-2-phenylquinazolin-4(3H)-one [, ]. These methodologies, along with other established synthetic routes for quinazolines, could be adapted for the synthesis of 4-(4-Phenoxyphenyl)-2-phenylquinazoline.

Molecular Structure Analysis

Several studies have reported detailed molecular structure analyses of analogous quinazoline derivatives using techniques like X-ray crystallography. For instance, the crystal structures of compounds such as 4-methylsulfanyl-2-phenylquinazoline [], diafenthiuron [], and (R)- and (S)-2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane [] have been elucidated. These studies provide valuable information about bond lengths, angles, and conformations, which can be extrapolated to understand the structural characteristics of 4-(4-Phenoxyphenyl)-2-phenylquinazoline.

Anticancer Activity

One study highlighted the anticancer activity of (2E,5Z)-5-(2-hydroxybenzylidene)-2-((4-phenoxyphenyl)imino)thiazolidin-4-one (HBPT), a thiazolidinone compound containing a 4-phenoxyphenyl moiety []. HBPT demonstrated potent cytotoxicity against U87MG human glioblastoma cells by acting as a microtubule-depolymerizing agent, leading to cell cycle arrest and apoptosis.

Another study revealed that 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, which share structural similarities with the compound of interest, exhibited significant cytotoxic activity against various cancer cell lines []. These compounds induced apoptosis and cell cycle arrest, suggesting their potential as anticancer agents. These findings underscore the potential of quinazoline derivatives, including 4-(4-Phenoxyphenyl)-2-phenylquinazoline, as promising candidates for anticancer drug development.

Antiviral Activity

Despite the lack of specific data for 4-(4-Phenoxyphenyl)-2-phenylquinazoline, the antiviral activity of related quinazoline derivatives has been reported. One study demonstrated that a series of hydrophilic 2,3-substituted quinazolinones, 4-oxo-2-phenylquinazoline-3(4H)-carboximidamide (Qg) and 4-oxo-2-phenylquinazoline-3(4H)-carboxamide (Qu), exhibited anti-HIV-1 activity []. These compounds inhibited HIV entry into receptor cells with low cytotoxicity, indicating their potential as antiviral agents. This finding suggests that exploring the antiviral properties of 4-(4-Phenoxyphenyl)-2-phenylquinazoline, particularly against HIV, could be a promising research avenue.

Antibacterial and Antifungal Activity

While the specific antibacterial and antifungal activity of 4-(4-Phenoxyphenyl)-2-phenylquinazoline is unknown, research on related quinazoline derivatives highlights their potential in this area. One study found that a series of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones displayed antibacterial activity against both Gram-positive and Gram-negative bacteria []. These compounds were particularly effective against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents.

Another study demonstrated the potent antibacterial and antifungal activities of a series of 3-{4-[3-chloro-2-(substituted phenyl)-4-oxoazetidin-1yl]phenyl}-6-bromo-2-phenylquinazoline-4-one derivatives []. These compounds exhibited significant inhibition against various bacterial and fungal strains, suggesting their potential for developing novel antimicrobial agents.

Inhibition of Mitochondrial Complex I

Although not explicitly studied for 4-(4-Phenoxyphenyl)-2-phenylquinazoline, the inhibition of mitochondrial complex I has been observed with a related quinazoline derivative. Research has identified 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593) as a potent and specific inhibitor of mitochondrial complex I []. EVP4593 effectively reduced mitochondrial complex I-dependent respiration without affecting other respiratory chain complexes. It also induced the release of reactive oxygen species at the flavin site of complex I. These findings suggest that investigating the interaction of 4-(4-Phenoxyphenyl)-2-phenylquinazoline with mitochondrial complex I could be a worthwhile research direction, particularly for its potential therapeutic implications.

Induction of NAD(P)H Quinone Oxidoreductase 1 (NQO1)

While no direct evidence exists for the induction of NAD(P)H quinone oxidoreductase 1 (NQO1) by 4-(4-Phenoxyphenyl)-2-phenylquinazoline, a study demonstrated the potent NQO1 inducing activity of a series of novel 2-phenylquinazoline-4-amine derivatives []. These compounds, structurally similar to the compound of interest, exhibited concentration-dependent inducer activity, with some displaying potencies in the low- or sub-micromolar range. This finding suggests that investigating the potential of 4-(4-Phenoxyphenyl)-2-phenylquinazoline as an NQO1 inducer could be a valuable research avenue, especially considering the role of NQO1 in cellular defense against oxidative stress and carcinogenesis.

4-(Methylthio)-2-phenylquinazoline

Compound Description: This compound shares the core quinazoline structure with 4-(4-Phenoxyphenyl)-2-phenylquinazoline. It is a pyrimidine derivative synthesized using N-aryl amides. []

Relevance: This compound is structurally related to 4-(4-Phenoxyphenyl)-2-phenylquinazoline due to the presence of the 2-phenylquinazoline moiety in both structures. The key difference lies in the substituent at the 4-position of the quinazoline ring. []

4-(4-Methoxyphenyl)-2-phenylquinoline

Compound Description: This compound, a quinoline derivative, is synthesized using N-aryl amides. []

Relevance: Although not a quinazoline, this compound is included due to its structural similarity to 4-(4-Phenoxyphenyl)-2-phenylquinazoline and its presence in research discussing the synthesis of related heterocycles. Both compounds share a 2-phenylquinoline core structure, differing in the presence of a nitrogen atom in the quinazoline ring and the substituent at the 4-position. []

3-Amino-2-phenylquinazolin-4(3H)-one (QH)

Compound Description: This quinazolinone derivative is synthesized using microwave irradiation and exhibits a hydrazine moiety. []

Relevance: This compound is structurally similar to 4-(4-Phenoxyphenyl)-2-phenylquinazoline, sharing the 2-phenylquinazolin-4(3H)-one core. They differ in the presence of the 4-phenoxyphenyl substituent in the target compound and the 3-amino group in QH. []

4-Oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh)

Compound Description: Synthesized via microwave irradiation, this quinazolinone derivative incorporates a thiourea moiety. It exhibits higher stability compared to QH. []

Relevance: This compound shares the 2-phenylquinazolin-4(3H)-one core structure with 4-(4-Phenoxyphenyl)-2-phenylquinazoline. The distinction lies in the 4-phenoxyphenyl group of the target compound and the 3-carbothioamide group in QTh. []

4-Oxo-2-phenylquinazoline-3(4H)-carboximidamide (Qg)

Compound Description: This hydrophilic quinazolinone derivative, synthesized using microwave technology, features a carboximidamide group and exhibits anti-HIV-1 activity. []

Relevance: Structurally, this compound shares the 2-phenylquinazolin-4(3H)-one core with 4-(4-Phenoxyphenyl)-2-phenylquinazoline, differing by the 4-phenoxyphenyl group in the target compound and the 3-carboximidamide group in Qg. []

4-Oxo-2-phenylquinazoline-3(4H)-carboxamide (Qu)

Compound Description: Synthesized via microwave irradiation, this hydrophilic quinazolinone derivative possesses a carboxamide group and exhibits anti-HIV-1 activity. []

Relevance: This compound shares the 2-phenylquinazolin-4(3H)-one core with 4-(4-Phenoxyphenyl)-2-phenylquinazoline, differing in the presence of the 4-phenoxyphenyl substituent in the target compound and the 3-carboxamide group in Qu. []

4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593)

Compound Description: This quinazoline derivative exhibits potent inhibitory activity against mitochondrial complex I and acts as a reactive oxygen species elicitor. It is under consideration as a lead compound for Huntington's disease treatment. []

Relevance: EVP4593 shares a close structural resemblance to 4-(4-Phenoxyphenyl)-2-phenylquinazoline. Both compounds possess the same 4-phenoxyphenylquinazoline core structure. The key difference lies in the 2-phenyl substituent present in the target compound and the 4-N-[2-(4-phenoxyphenyl)ethyl]-diamine substituent in EVP4593. []

2-phenylquinazoline-4-thion

Compound Description: This compound serves as a precursor for various alkylated derivatives and displays ambident reactivity. []

Relevance: This compound acts as the core structure upon which 4-(4-Phenoxyphenyl)-2-phenylquinazoline is built. It shares the 2-phenylquinazoline moiety and differs by the presence of a thione group at the 4-position instead of the 4-phenoxyphenyl substituent. []

6-Phenyl-8H-benzo[g]quinazolino[4,3-b]quinazolin-8-one

Compound Description: This compound demonstrates potent inducer activity of NAD(P)H quinone oxidoreductase 1 (NQO1) with a CD value of 70 nM. []

Relevance: While sharing a structural resemblance to 4-(4-Phenoxyphenyl)-2-phenylquinazoline through the presence of a quinazoline moiety, this compound exhibits a more complex fused ring system. []

2-(2,4-Dioxy-1,2,3,4-Tetrahydropyrimidin-1-yl)-N-(4-Phenoxyphenyl)-Acetamides

Compound Description: This class of uracil derivatives, characterized by an N-(4-phenoxyphenyl)acetamide moiety at the N3 position of the pyrimidine ring, exhibits potent inhibitory activity against human cytomegalovirus replication. []

Relevance: These compounds are grouped based on their shared 4-phenoxyphenyl substructure with 4-(4-Phenoxyphenyl)-2-phenylquinazoline. Though structurally distinct in their core structures, the presence of this common substructure suggests potential relevance in exploring biological activity. []

4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines

Compound Description: This series of compounds exhibits potent anti-HIV, antitubercular, and antibacterial activities. Notably, compound BQC7 displayed significant potency against S. epidermidis, S. aureus, B. subtilis, Mycobacterium tuberculosis, and both HIV1 and HIV2. []

Relevance: These compounds are structurally related to 4-(4-Phenoxyphenyl)-2-phenylquinazoline through the presence of the 2-phenylquinazoline-4(3H)-one core structure. []

3-(Arylideneamino)-2-Phenylquinazoline-4(3H)-One Derivatives

Compound Description: This series of compounds exhibits notable anticancer activity. Compounds P(3a) and P(3d) demonstrate significant cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest. []

Relevance: These compounds share the core 2-phenylquinazoline-4(3H)-one structure with 4-(4-Phenoxyphenyl)-2-phenylquinazoline. They differ in the presence of the 4-phenoxyphenyl group in the target compound and the 3-(arylideneamino) substituent in the related compounds. []

1-(4-phenoxyphenyl)-3-(5-(substituted aryl)-1,3,4-oxadiazol-2-yl)propan-1-ones

Compound Description: This series of compounds was synthesized and evaluated for anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation properties. Several compounds displayed good anti-inflammatory and analgesic activities with minimal ulcerogenic effects and reduced lipid peroxidation. []

Relevance: These compounds share a structural similarity with 4-(4-Phenoxyphenyl)-2-phenylquinazoline through the presence of the 4-phenoxyphenyl substructure. This common moiety suggests a potential relationship in terms of biological activity and chemical properties. []

Compound Description: This series of compounds, including the parent compound and its Schiff base derivatives, exhibited promising anti-tubercular activity against Mycobacterium tuberculosis strains, including multidrug-resistant strains. Molecular docking and dynamics studies identified Mycobacterium tuberculosis β-ketoacyl ACP synthase I (KasA) as a potential cellular target for these compounds. []

Relevance: These compounds share a structural similarity with 4-(4-Phenoxyphenyl)-2-phenylquinazoline through the presence of the 4-phenoxyphenyl substructure. While the core structures differ, the common substructure suggests a potential relationship in terms of biological activity. []

Properties

CAS Number

313259-31-3

Product Name

4-(4-Phenoxyphenyl)-2-phenylquinazoline

IUPAC Name

4-(4-phenoxyphenyl)-2-phenylquinazoline

Molecular Formula

C26H18N2O

Molecular Weight

374.4g/mol

InChI

InChI=1S/C26H18N2O/c1-3-9-20(10-4-1)26-27-24-14-8-7-13-23(24)25(28-26)19-15-17-22(18-16-19)29-21-11-5-2-6-12-21/h1-18H

InChI Key

XGZFKSHOPYMODG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.